Class-Level Kinase Inhibition: BRK/PTK6 Activity
The imidazo[1,2‑a]pyrazin‑8‑amine class, to which the target compound belongs, has been shown to produce potent BRK/PTK6 inhibitors. In a 2011 medicinal chemistry study, optimized derivatives within this class achieved IC₅₀ values in the low‑nanomolar range, demonstrating that the core scaffold can engage the kinase ATP‑binding site with high affinity [1]. Although direct IC₅₀ data for the 3‑(2‑aminopyrimidin‑5‑yl)‑N‑methyl variant are not publicly available, its substitution pattern is distinct from the 3‑pyrazol‑4‑yl and 6‑cyclopropyl‑substituted compound used in co‑crystallization studies (IC₅₀ range 124–600 nM against PTK6) [2], suggesting a different kinase‑selectivity profile that may be advantageous for specific screening cascades.
| Evidence Dimension | PTK6/BRK kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not available for this specific derivative; class‑level IC₅₀ values reported as low‑nanomolar |
| Comparator Or Baseline | Imidazo[1,2‑a]pyrazin‑8‑amine co‑crystallized ligand (PDB 5DA3, 58V): IC₅₀ 124–600 nM against PTK6 [2] |
| Quantified Difference | Insufficient data to calculate; target compound's 2‑aminopyrimidine substituent differs topologically from comparator's pyrazole/cyclopropyl groups |
| Conditions | Biochemical kinase assay; recombinant PTK6 kinase domain |
Why This Matters
This class‑level evidence positions the compound as a structurally distinct starting point for Brk/PTK6 inhibitor optimization, where alternative substituents may yield different selectivity windows.
- [1] Hongbo Zeng et al., 'Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors,' Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5870–5875. View Source
- [2] RCSB PDB entry 5DA3: Co‑crystal structure of PTK6 kinase domain with imidazo[1,2‑a]pyrazin‑8‑amine inhibitor; deposited 2015. IC₅₀ data from BindingDB ID 5DA3. View Source
